(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile
Description
The compound (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile is characterized by a propanenitrile backbone modified with an imino group linked to a (2,4-dichlorophenyl)methoxy substituent. The E-configuration of the imino group ensures a planar geometry, which may enhance intermolecular interactions or binding affinity. The 2,4-dichlorophenyl moiety is notable for its electron-withdrawing properties and hydrophobic character, which are critical in applications such as agrochemicals or pharmaceuticals .
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-3-2-8(10(12)6-9)7-15-14-5-1-4-13/h2-3,5-6H,1,7H2/b14-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPLJZFYZXUOMT-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile typically involves the reaction of 2,4-dichlorobenzyl alcohol with a nitrile compound under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dichlorophenyl moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Nematicidal Activity of Dichlorophenyl Derivatives
Functional Group Variations
- Propanenitrile Derivatives: The compound in , (E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate, shares a nitrile group but incorporates a benzoate ester and chloropropoxy chain. The adenosine analog in , (2E)-3-[4-({6-[(4-methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile, demonstrates how nitrile groups are utilized in nucleotide-like structures for hydrogen bonding, contrasting with the target compound’s imino group, which may favor π-π stacking .
- Pharmacological Agents: AM251 and rimonabant () contain 2,4-dichlorophenyl groups but feature pyrazole-carboxamide cores. These compounds target cannabinoid receptors, suggesting that the dichlorophenyl moiety enhances receptor binding affinity even in unrelated scaffolds .
Electronic and Steric Effects
- The 2,4-dichlorophenyl group provides both steric bulk and electron-withdrawing effects, which stabilize the imino group and enhance electrophilicity. This contrasts with 3,5-dichloro or 2,6-dichloro isomers (e.g., 2-6DCZ in ), where steric hindrance might reduce activity .
- Replacement of chlorine with bromine or methoxy () can alter logP values and dipole moments, affecting solubility and target interactions .
Research Findings and Implications
Positional Isomerism : The 2,4-dichloro configuration optimizes nematicidal and receptor-binding activities compared to other positional isomers (e.g., 2,6-dichloro or para-chloro derivatives) .
Functional Group Synergy: The combination of the nitrile group (electron-deficient) and dichlorophenyl-imino moiety creates a polarized structure conducive to nucleophilic interactions, distinguishing it from ester- or amide-containing analogs .
Agrochemical vs. Pharmaceutical Applications : While dichlorophenyl derivatives in are agrochemicals, analogs like AM251 () highlight the versatility of this substituent in drug design .
Biological Activity
(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile, with the CAS number 338959-93-6, is an organic compound notable for its unique chemical structure, which includes a nitrile group and a dichlorophenyl moiety. This compound has garnered interest in various fields due to its potential biological activities, including enzyme inhibition and interactions with specific molecular targets.
The molecular formula of this compound is C10H8Cl2N2O, with a molar mass of 243.09 g/mol. Its structure is characterized by the presence of a methoxyimino group attached to a propanenitrile backbone.
| Property | Value |
|---|---|
| Molecular Formula | C10H8Cl2N2O |
| Molar Mass | 243.09 g/mol |
| CAS Number | 338959-93-6 |
| IUPAC Name | (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanenitrile |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can alter the activity of these biomolecules, leading to various physiological effects. The exact mechanisms may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, influencing signaling pathways.
Biological Activity Studies
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Anti-inflammatory Effects: Some studies indicate that it may reduce inflammation markers in vitro.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Decreased levels of inflammatory cytokines |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction between 2,4-dichlorobenzyl alcohol and a nitrile compound under basic conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in agrochemicals and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
